2-(chloromethyl)-5-phenyl-1H-imidazole
Description
2-(Chloromethyl)-5-phenyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a chloromethyl (-CH2Cl) group at position 2 and a phenyl ring at position 5. The chloromethyl group confers reactivity for nucleophilic substitution, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H9ClN2/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
InChI Key |
QWKWYGFDHRPFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of the chloromethyl group and additional substituents critically influence reactivity and biological activity:
Key Insight : Chloromethyl at C2 (target compound) offers direct accessibility for functionalization compared to C5 or phenyl-linked derivatives.
Physicochemical Properties
Substituents dictate solubility, stability, and molecular interactions:
Key Insight : Hydrochloride salts (e.g., ) improve aqueous solubility but necessitate stringent storage conditions.
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